Cephradine

描述

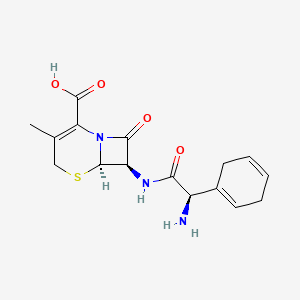

Structure

3D Structure

属性

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLPVSKMFDYCOR-UEKVPHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58456-86-3 (dihydrate), 57584-26-6 (cephradine salt/solvate), 68641-66-7 (cephradine salt/solvate), 75975-70-1 (monohydrate salt/solvate) | |

| Record name | Cephradine [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022785 | |

| Record name | Cephradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefradine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

No Data | |

| Record name | CEPHRADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SPARINGLY SOL IN WATER; VERY SLIGHTLY SOL ALC; PRACTICALLY INSOL IN CHLOROFORM & ETHER, 7.78e-01 g/L | |

| Record name | Cefradine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHRADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cefradine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

WHITE, CRYSTALLINE POWDER; POLYMORPHIC | |

CAS No. |

38821-53-3 | |

| Record name | Cephradine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38821-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephradine [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefradine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefradine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHRADINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YA6SX5S4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CEPHRADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cefradine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | Cefradine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefradine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cephradine's Mechanism of Action Against Gram-Positive Bacteria: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephradine is a first-generation cephalosporin antibiotic that exhibits a broad spectrum of activity against both Gram-positive and some Gram-negative bacteria.[1][2] As a member of the β-lactam class of antibiotics, its primary mechanism of action is the disruption of bacterial cell wall synthesis, a process vital for bacterial survival and integrity.[3] This technical guide provides a detailed exploration of the molecular mechanisms underlying this compound's bactericidal effects on Gram-positive bacteria, with a focus on its interaction with penicillin-binding proteins (PBPs) and the subsequent cellular consequences.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary target of this compound in Gram-positive bacteria is the synthesis of the peptidoglycan layer of the cell wall.[3] This intricate process is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[3] this compound's action can be dissected into the following key steps:

-

Molecular Mimicry and PBP Binding: The structural hallmark of this compound, and all β-lactam antibiotics, is the four-membered β-lactam ring. This structure mimics the D-alanyl-D-alanine moiety of the natural substrate of PBPs.[3] This molecular mimicry allows this compound to bind to the active site of these enzymes.[3]

-

Inhibition of Transpeptidation: Upon binding, the strained β-lactam ring of this compound is cleaved, forming a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site. This acylation effectively inactivates the PBP, preventing it from carrying out its essential transpeptidation function – the cross-linking of peptidoglycan chains.[3]

-

Weakening of the Cell Wall: The inhibition of peptidoglycan cross-linking leads to the formation of a structurally deficient and weakened cell wall.[3] This compromises the bacterium's ability to withstand internal osmotic pressure.

-

Induction of Autolysins and Cell Lysis: The disruption of cell wall synthesis is believed to trigger the activity of endogenous bacterial enzymes called autolysins.[4] These enzymes degrade the existing peptidoglycan, and in the absence of new cell wall synthesis, their activity leads to further weakening of the cell wall, ultimately resulting in cell lysis and bacterial death.[4]

Quantitative Data: PBP Binding Affinity and In Vitro Activity

The efficacy of this compound is directly related to its binding affinity for specific PBPs within a given bacterial species. This is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. A lower IC50 value indicates a higher binding affinity.

| Brand of this compound | MIC50 (µg/ml) | MIC90 (µg/ml) |

| Standard Powder | 9 | 32 |

| Velosef | 9 | 59 |

| Cefatil | 29 | 69 |

| Monocef | 16 | 51 |

Data from a study on clinical isolates of Staphylococcus aureus. The MBC values were reported to be 2 to 3 two-fold dilutions higher than the MIC values.[5]

For further context, the table below shows the IC50 values of other cephalosporins for PBPs from Staphylococcus aureus and Streptococcus pneumoniae.

| Cephalosporin | Organism | PBP Target | IC50 (µg/mL) |

| Ceftaroline | S. aureus (MRSA) | PBP2a | 0.01 - 1 |

| Ceftaroline | S. pneumoniae (Penicillin-resistant) | PBP2x | 0.1 - 1 |

| Ceftaroline | S. pneumoniae (Penicillin-resistant) | PBP2b | 0.5 - 4 |

| Ceftaroline | S. pneumoniae (Penicillin-resistant) | PBP1a | 0.125 - 0.25 |

| Cefotaxime | S. aureus | PBP2 | Binds selectively at MIC |

| Cephalexin | S. aureus | PBP3 | Binds selectively at MIC |

This data for other cephalosporins is provided for comparative purposes to illustrate the range of binding affinities observed for this class of antibiotics.[6][7]

Experimental Protocols

Protocol 1: Determination of PBP Binding Affinity by Competitive Fluorescent Penicillin Binding Assay

This protocol outlines a method to determine the IC50 of this compound for specific PBPs in a Gram-positive bacterium like Staphylococcus aureus.

1. Preparation of Bacterial Membranes: a. Grow S. aureus to the mid-logarithmic phase in a suitable broth medium. b. Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline). c. Resuspend the cell pellet in buffer and lyse the cells by sonication or using a French press to release the cellular contents. d. Isolate the cell membranes, which contain the PBPs, by ultracentrifugation. e. Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.[8]

2. Competitive Binding Assay: a. In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes. b. Add varying concentrations of unlabeled this compound to the tubes. c. Incubate the mixtures for a defined period (e.g., 30 minutes at 37°C) to allow this compound to bind to the PBPs.[8] d. Add a constant, saturating concentration of a fluorescently labeled penicillin, such as Bocillin-FL, to each tube and incubate further. The fluorescent penicillin will bind to any PBPs not occupied by this compound.[8]

3. Detection and Quantification: a. Separate the proteins in the reaction mixtures by SDS-PAGE. b. Visualize the gel under UV light to detect the fluorescent signal from Bocillin-FL bound to the PBPs. c. Quantify the intensity of the fluorescent bands corresponding to each PBP using densitometry.[9]

4. Data Analysis: a. Plot the amount of fluorescent penicillin bound to each PBP against the concentration of this compound. b. Determine the IC50 value as the concentration of this compound that results in a 50% reduction in the binding of the fluorescent penicillin.[9]

Protocol 2: Autolysin Activity Assay

This protocol describes a method to measure autolysin activity in Staphylococcus aureus following treatment with this compound.

1. Cell Culture and Treatment: a. Grow S. aureus to the mid-exponential phase in a suitable broth medium. b. Treat the bacterial culture with a specific concentration of this compound (e.g., at or above the MIC). c. Collect cell samples at different time points after treatment.

2. Preparation of Cell Lysates: a. Harvest the bacterial cells by centrifugation. b. Wash the cells with a suitable buffer. c. Resuspend the cells in a buffer containing a cell wall substrate (e.g., purified cell walls from an indicator strain like Micrococcus lysodeikticus or from untreated S. aureus).

3. Measurement of Autolytic Activity: a. Incubate the cell suspensions at 37°C. b. Monitor the decrease in optical density (OD) at a specific wavelength (e.g., 600 nm) over time. A decrease in OD indicates cell lysis due to autolysin activity.

4. Data Analysis: a. Plot the OD values against time for both treated and untreated samples. b. The rate of decrease in OD is indicative of the autolytic activity. Compare the rates between this compound-treated and control cells to determine the effect of the antibiotic on autolysin activity.

Visualizations

Caption: Signaling pathway of this compound's action on Gram-positive bacteria.

Caption: Experimental workflow for a competitive PBP binding assay.

Caption: Logical relationship between PBP inhibition and bacterial cell lysis.

References

- 1. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penicillin-binding proteins in a Staphylococcus aureus strain resistant to specific beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secreted Proteases Control Autolysin-mediated Biofilm Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Possible physiological functions of penicillin-binding proteins in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Synthesis and Characterization of Novel Cephradine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel derivatives of Cephradine, a first-generation cephalosporin antibiotic. The development of new derivatives is a crucial strategy to address the growing challenge of antimicrobial resistance. This document details the methodologies for creating this compound-based Schiff bases and metal complexes, their structural elucidation through various spectroscopic techniques, and the assessment of their antibacterial efficacy.

Synthesis of Novel this compound Derivatives

The modification of the this compound molecule, primarily at its reactive functional groups, has led to the development of new derivatives with potentially enhanced biological activities. The two main classes of derivatives explored are Schiff bases and metal complexes.

Synthesis of this compound Schiff Bases

Schiff bases are formed by the condensation reaction between the primary amino group of this compound and an aldehyde or ketone. This modification introduces an imine or azomethine (-C=N-) group, which can influence the compound's lipophilicity and biological activity.

Experimental Protocol: General Procedure for the Preparation of this compound Schiff Bases [1]

-

Dissolution: Dissolve 1.5 g (0.0043 mole) of this compound in methanol.

-

Addition of Carbonyl Compound: To this solution, add an equimolar amount of the respective aldehyde or ketone (e.g., benzaldehyde, substituted benzaldehydes, acetophenone).

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, evaporate the solvent under reduced pressure.

-

Purification: Wash the resulting solid product with n-hexane to remove unreacted aldehyde/ketone, yielding the colored Schiff base of this compound.

Experimental Workflow: Synthesis of this compound Schiff Bases

Synthesis of this compound Metal Complexes

This compound can act as a ligand, coordinating with various metal ions to form metal complexes. The coordination can involve the carboxylate group, the β-lactam nitrogen, and other heteroatoms, potentially altering the drug's pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: Synthesis of this compound Metal Complexes [2]

-

Preparation of Metal Salt Solution: Dissolve 1 mmol of the metal salt (e.g., CoCl₂, CuCl₂, NiCl₂, SnCl₂) in approximately 40 mL of methanol.

-

Preparation of this compound Solution: Dissolve 2 mmol of this compound in methanol.

-

Reaction: Add the this compound solution to the metal salt solution with stirring at room temperature.

-

pH Adjustment: Adjust the pH of the reaction mixture to approximately 8.0 by the dropwise addition of 0.5 M NaOH to facilitate complex formation.

-

Complexation: Continue stirring for 5-10 minutes. The formation of a precipitate indicates the formation of the metal complex.

-

Isolation and Purification: Filter the precipitate, wash it with methanol, and dry it in a desiccator at room temperature.

Table 1: Synthesis of this compound Metal Complexes - Reaction Conditions and Yields [3]

| Metal Salt | Ligand:Metal Ratio | Solvent | Reaction Time (min) | Product Yield (%) |

| SnCl₂·2H₂O | 2:1 | Methanol | 5-10 | 71 |

| NiCl₂·6H₂O | 2:1 | Methanol | 5-10 | 69.7 |

| FeCl₃·6H₂O | 2:1 | Methanol | 5-10 | 51.6 |

| CuCl₂·2H₂O | 2:1 | Methanol | 5-10 | 35.5 |

| CoCl₂·6H₂O | 2:1 | Methanol | 5-10 | 11.4 |

| PbCl₂·2H₂O | 2:1 | Methanol | 5-10 | 11 |

| SbCl₃·6H₂O | 2:1 | Methanol | 5-10 | 68 |

Characterization of Novel this compound Derivatives

The synthesized derivatives are characterized to confirm their structure and purity using a combination of spectroscopic and analytical techniques.

Experimental Workflow: Characterization of this compound Derivatives

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized compounds and to confirm the formation of new bonds (e.g., C=N in Schiff bases) or coordination with metal ions.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Mix a small amount of the dried sample with potassium bromide (KBr) and press it into a thin pellet.

-

Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

Table 2: Key FTIR Spectral Data (cm⁻¹) for this compound and its Metal Complexes [2]

| Compound | ν(C=O) β-Lactam | ν(C=O) Amide | νas(COO⁻) | νs(COO⁻) | ν(M-N) | ν(N-H) |

| This compound | 1750 | 1650 | 1600 | 1400 | - | 3435 |

| [Co(cephra)Cl]·2H₂O | 1766 | 1622 | 1620 | 1384 | 615 | 3435 |

| [Ni(cephra)Cl]·2H₂O | 1766 | 1626 | 1626 | 1383 | 617 | 3435 |

| [Sb(cephra)Cl₃] | - | - | 1395 | - | 660 | 3434 |

| [Pb(cephra)Cl₂] | 1766 | 1651 | - | 1355 | 657 | 3274 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural elucidation of the synthesized derivatives, providing information about the chemical environment of the protons and carbon atoms in the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 MHz or 400 MHz).

Table 3: Representative ¹H NMR Data (δ, ppm) for a this compound Schiff Base Derivative [1]

| Proton Assignment | Chemical Shift (δ, ppm) |

| COOH | 13.11 (s, 1H) |

| NH | 8.06 (s, 1H) |

| Aromatic-H | 7.70-7.44 (m) |

| CH (imine) | - |

| CH (β-lactam) | 5.33 (br. s, 1H) |

| Olefinic-H | 5.09-5.01 (m, 3H) |

| CH (β-lactam) | 4.74-4.69 (m, 1H) |

| CH | 3.64 (d, 1H, J=6.6Hz) |

| S-CH₂ | 3.26-2.18 (m, 2H) |

| CH₂ | 2.56-2.49 (m, 4H) |

| CH₃ | 1.68 (s, 3H) |

Note: This is an example for a specific derivative; chemical shifts will vary depending on the substituent.

Biological Evaluation: Antibacterial Activity

The primary goal of synthesizing new this compound derivatives is to evaluate their potential as improved antibacterial agents. The in vitro antibacterial activity is typically assessed by determining the zone of inhibition and the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Antibacterial Susceptibility Testing (Disk Diffusion Method) [2]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with known concentrations of the test compounds onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.

Table 4: Antibacterial Activity (Zone of Inhibition in mm) of this compound and its Metal Complexes [2][4]

| Compound | Concentration (mg/mL) | S. typhi | E. coli | S. aureus | B. subtilis | S. coccus |

| This compound | 2 | 12 | 11 | 12.5 | 13 | 13 |

| Co Complex | 2 | 13 | 12.5 | 14 | 14.5 | 14 |

| Cu Complex | 2 | 18.5 | 13 | 16.5 | 17 | 16 |

| Ni Complex | 2 | 14 | 13 | 14.5 | 15 | 14.5 |

| Sn Complex | 2 | 12 | 13 | 13 | 15.5 | 17 |

| Fe Complex | 2 | 13 | 12.5 | 11 | 14.5 | 14 |

| Sb Complex | 2 | 11 | 10.5 | 11 | 12 | 13 |

| Pb Complex | 2 | 13 | 13 | 14.5 | 15.5 | 16 |

Mechanism of Action

The established mechanism of action for this compound and other β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis.

Inhibition of Penicillin-Binding Proteins (PBPs)

This compound and its derivatives act by acylating the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBPs, the cross-linking of the peptidoglycan chains is prevented, leading to a weakened cell wall and ultimately, cell lysis and death.

Conceptual Diagram: Inhibition of Bacterial Cell Wall Synthesis

References

- 1. Synthesis and Antibacterial Screening of Cefradine Schiff Bases and Their Metal Salts - Article (Preprint v1) by Mohsin Ali et al. | Qeios [qeios.com]

- 2. ukm.my [ukm.my]

- 3. researchgate.net [researchgate.net]

- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Landscape of Cephradine: A Technical Guide to its Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Cephradine, a first-generation cephalosporin antibiotic, has been a stalwart in the treatment of various bacterial infections. Beyond its well-established pharmacological activity, the solid-state properties of this compound, particularly its crystal structure and polymorphism, are of paramount importance in drug development and manufacturing. The ability of a compound to exist in different crystalline forms, or polymorphs, can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides an in-depth exploration of the crystal structure and polymorphic behavior of this compound, offering a comprehensive resource for researchers and professionals in the pharmaceutical sciences.

Known Crystalline Forms of this compound

This compound is known to exist in at least two primary crystalline forms: a monohydrate and an anhydrous form. The presence or absence of water molecules within the crystal lattice fundamentally alters the three-dimensional arrangement of the this compound molecules, leading to distinct physical and chemical characteristics.

Table 1: Crystallographic Data of this compound Polymorphs

| Parameter | This compound Dihydrate |

| Chemical Formula | C₁₆H₁₉N₃O₄S·2H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value not explicitly found in search results |

| b (Å) | Value not explicitly found in search results |

| c (Å) | Value not explicitly found in search results |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value not explicitly found in search results |

| Z | Value not explicitly found in search results |

| Density (calculated) (g/cm³) | Value not explicitly found in search results |

Note: While a 2013 study determined the atomic coordinates of this compound dihydrate using DFT-D methods, the explicit unit cell parameters were not found in the provided search results.[1]

Physicochemical Characterization of this compound Polymorphs

The differentiation and characterization of this compound's polymorphic forms rely on a suite of analytical techniques that probe their unique solid-state properties.

Table 2: Comparative Physicochemical Properties of this compound Polymorphs

| Property | This compound Monohydrate | Anhydrous this compound |

| Melting Point (°C) | 140-142 (decomposes)[2] | Information not available in search results |

| Thermal Behavior (DSC) | Broad endotherm around 76.1°C (dehydration), followed by decomposition.[3] | Anhydrous form is unstable and can transform into cephalexin.[4] |

| Thermal Stability (TGA) | Weight loss corresponding to one water molecule upon heating. | Information not available in search results |

| Solubility | Sparingly soluble in water.[2] | Information not available in search results |

X-Ray Powder Diffraction (XRPD)

XRPD is a cornerstone technique for polymorph identification. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint" based on the arrangement of atoms in the crystal lattice. The XRPD profiles of commercial this compound monohydrate (CPH) have been compared to an anhydrous form (CPA1) obtained from the monohydrate, showing distinct differences in their diffraction peaks.[5]

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal behavior of this compound polymorphs. A DSC thermogram of cephalexin monohydrate, a structurally similar compound, shows a broad endothermic event around 76.1°C, indicative of dehydration, followed by a sharper exothermic transition around 189.9°C, which could be crystallization or decomposition.[3] TGA can quantify the loss of water, confirming the hydration state of the crystalline form.

Spectroscopic Analysis (FT-IR and Solid-State NMR)

Vibrational spectroscopy, such as Fourier-Transform Infrared (FT-IR) spectroscopy, can differentiate polymorphs by probing differences in the vibrational modes of the molecules in the crystal lattice. While specific comparative FT-IR spectra for this compound polymorphs were not found, the technique is widely used for this purpose.[6]

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for investigating the local molecular environment within a crystal structure. It can provide detailed information about the number of non-equivalent molecules in the asymmetric unit and their conformations. Although specific ssNMR studies on this compound polymorphs were not identified in the searches, its application to other cephalosporins like cefazolin sodium has successfully identified conformational polymorphism.[7]

Experimental Protocols

The ability to selectively prepare and characterize different polymorphic forms is essential for their study. The following are generalized protocols based on available information.

Preparation of this compound Monohydrate

This compound monohydrate is the commercially available form and can be obtained through crystallization from aqueous solutions.

Protocol:

-

Dissolve crude this compound in an aqueous acidic solution (e.g., water with hydrochloric acid).[8]

-

Induce crystallization by adjusting the pH towards the isoelectric point and controlling the temperature. Seeding with existing this compound monohydrate crystals can promote the formation of this form.[8]

-

The crystallization can be carried out at temperatures between 35 and 60°C.[9]

-

Collect the crystals by filtration, wash with a suitable solvent (e.g., 80% acetone), and dry under vacuum.[9]

Preparation of Anhydrous this compound

The anhydrous form can be prepared by the dehydration of the monohydrate or by crystallization from specific solvent systems. It's important to note that the anhydrous form of this compound is reported to be unstable and can convert to cephalexin.[4]

Protocol:

-

Dehydration: Carefully heat this compound monohydrate under controlled conditions (e.g., in a TGA instrument or a vacuum oven) to remove the water of hydration. The precise temperature and duration will need to be optimized to avoid degradation.

-

Solvent-Mediated Transformation: A solvent-mediated transformation from the monohydrate to an anhydrous form has been observed in methanol-water mixtures with low water mole fractions (below 0.2–0.35).[5]

Characterization Methods

X-Ray Powder Diffraction (XRPD):

-

Sample Preparation: Gently grind a small amount of the sample to a fine powder.

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation is typically used.

-

Data Collection: Scan the sample over a 2θ range of approximately 2° to 40°.

-

Analysis: Compare the resulting diffraction pattern with known standards or previously obtained data to identify the polymorphic form.

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

-

Instrument: A calibrated DSC instrument.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Analysis: Analyze the thermogram for endothermic (melting, dehydration) and exothermic (crystallization, decomposition) events.

Thermogravimetric Analysis (TGA):

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Instrument: A calibrated TGA instrument.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Analysis: Monitor the weight loss as a function of temperature to determine the water content and decomposition profile.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

-

Instrument: An FT-IR spectrometer.

-

Data Collection: Collect the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Analysis: Compare the positions and intensities of the absorption bands to identify differences between polymorphs.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy:

-

Sample Preparation: Pack the powdered sample into a zirconia rotor.

-

Instrument: A solid-state NMR spectrometer.

-

Experiment: Acquire a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum.

-

Analysis: Analyze the chemical shifts and signal multiplicities to gain insights into the crystalline structure and identify different polymorphs.[7]

Workflow and Logical Relationships

A systematic approach is crucial for the comprehensive study of polymorphism. The following diagrams illustrate a typical workflow for polymorph screening and the logical relationship between different analytical techniques.

Caption: A typical workflow for polymorph screening of an active pharmaceutical ingredient like this compound.

Caption: The relationship between a this compound polymorph and the key analytical techniques used for its characterization.

Conclusion

The study of this compound's crystal structure and polymorphism is a critical aspect of its pharmaceutical development. The existence of monohydrate and anhydrous forms necessitates a thorough understanding of their respective physicochemical properties and the conditions under which they are formed and interconvert. While this guide provides a comprehensive overview based on available literature, further research to fully elucidate the crystal structures of all polymorphic forms and to develop robust, scalable methods for their selective crystallization is warranted. A complete solid-state characterization will ultimately lead to better control over the manufacturing process, ensuring the consistent quality, safety, and efficacy of this compound-based medicines.

References

- 1. Structures of cefradine dihydrate and cefaclor dihydrate from DFT-D calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. US7588913B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

In-Vitro Antibacterial Spectrum of Cephradine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephradine is a first-generation cephalosporin antibiotic demonstrating a broad spectrum of in-vitro activity against a variety of Gram-positive and some Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of the in-vitro antibacterial spectrum of this compound, with a focus on quantitative data, detailed experimental protocols for susceptibility testing, and the underlying mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action

This compound, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The structural integrity of the bacterial cell wall is primarily maintained by a peptidoglycan layer. The final step in peptidoglycan synthesis involves the cross-linking of peptide chains, a reaction catalyzed by penicillin-binding proteins (PBPs). This compound's mechanism of action involves its binding to these essential PBPs, thereby inactivating them. This inhibition of peptidoglycan cross-linking leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.

References

Pharmacokinetic and pharmacodynamic properties of Cephradine

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of Cephradine

Introduction

This compound is a first-generation cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity against a variety of Gram-positive and some Gram-negative bacteria.[1] It is utilized in the treatment of infections affecting the respiratory tract, urinary tract, and skin and soft tissues.[1][2] this compound can be administered orally and parenterally.[3][4] This technical guide provides a comprehensive analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics (PK)

The study of pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). This compound is characterized by rapid absorption and excretion, primarily in an unchanged form.[3][5]

Absorption

Following oral administration, this compound is well and rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within one to two hours.[3][5] The oral bioavailability is high, estimated to be around 94% in both young and elderly adults.[6] While the presence of food can slow the rate of absorption, it does not significantly decrease the total amount absorbed.[5]

Distribution

This compound is widely distributed throughout body tissues and fluids, achieving satisfactory concentrations in pleural and synovial fluids, bone, and various tissues including the liver, lungs, and heart muscle.[7][8][9] Its penetration into the central nervous system (CNS) is poor.[7] The protein binding of this compound is low, reported to be between 5% and 20%.[7][10][11][12] This low level of protein binding means a larger fraction of the drug is free and biologically active in the plasma.[10][13] The volume of distribution (Vd) is larger than that of more highly protein-bound cephalosporins like cefazolin, indicating more extensive tissue distribution.[10]

Metabolism

This compound is not significantly metabolized in the body.[3][5][7]

Excretion

The primary route of elimination for this compound is renal.[4] It is predominantly excreted unchanged in the urine through both glomerular filtration and tubular secretion.[7] Approximately 60-90% of an administered dose is recovered in the urine within 6 hours.[5][7] This rapid renal clearance results in a relatively short elimination half-life of about 1 to 1.7 hours in adults with normal renal function.[3][6] In elderly patients, a decline in renal function can lead to reduced clearance and a longer half-life.[6]

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize key pharmacokinetic parameters of this compound across different populations and administration routes.

Table 1: Pharmacokinetic Parameters of this compound in Adult Populations

| Parameter | Young Adults (19-25 years) | Elderly Adults (65-81 years) | Healthy Korean Volunteers | Reference(s) |

|---|---|---|---|---|

| Dose | 1g IV / 1g Oral | 1g IV / 1g Oral | 500mg Oral | [6][12] |

| Cmax (µg/mL) | ~16 (Oral, 500mg) | Not Specified | 12.69 - 12.81 | [7][12] |

| Tmax (h) | ~1.0 | Not Specified | 0.92 - 1.22 | [3][12] |

| Half-life (t½) (h) | 1.12 ± 0.13 (IV) | 1.71 ± 0.20 (IV) | 1.02 - 1.13 | [6][12] |

| AUC₀-t (µg·h/mL) | Not Specified | Not Specified | 18.42 - 20.54 | [12] |

| AUC₀-∞ (µg·h/mL) | Not Specified | Not Specified | 19.14 - 21.22 | [12] |

| Total Systemic Clearance (mL/min/kg) | 4.81 ± 0.59 (IV) | 2.64 ± 0.34 (IV) | Not Specified | [6] |

| Protein Binding (%) | 5 - 20 | 5 - 20 | 6 - 20 | [7][10][12] |

| Bioavailability (%) | ~94 | ~94 | Not Specified |[6] |

Table 2: Pharmacokinetic Parameters of this compound in a Pediatric Population

| Parameter | Fasting (13 mo - 8.3 yrs) | Non-Fasting (13 mo - 8.3 yrs) | Reference(s) |

|---|---|---|---|

| Dose | 15 mg/kg | 15 mg/kg | [14][15] |

| Cmax (µg/mL) | 21.3 (mean) | 9.9 (mean) | [14][15] |

| Tmax (min) | 30 | 30 | [15] |

| Half-life (t½) (h) | 0.8 | 1.0 | [14][15] |

| AUC (µg/mL·h) | 26% larger than non-fasting | Not Specified |[14][15] |

Pharmacodynamics (PD)

Pharmacodynamics focuses on the biochemical and physiological effects of drugs on the body, including their mechanism of action. This compound's pharmacodynamic activity is defined by its bactericidal effect on susceptible microorganisms.

Mechanism of Action

As a member of the β-lactam class of antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2][16] The process involves several key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[16][17] These enzymes are essential for the final steps of peptidoglycan synthesis.

-

Inhibition of Transpeptidation: By binding to PBPs, this compound inhibits the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.[1][3] This cross-linking is crucial for the strength and rigidity of the cell wall.

-

Cell Lysis: The disruption of peptidoglycan synthesis leads to a weakened and defective cell wall.[2][16] The compromised cell wall cannot withstand the high internal osmotic pressure of the bacterium, resulting in cell lysis and death.[16][17] This bactericidal action is most effective against actively dividing bacteria that are continuously synthesizing new cell walls.[2][17]

Spectrum of Activity and Resistance

This compound is active against a broad spectrum of Gram-positive bacteria and some Gram-negative organisms.[16][18] Susceptible pathogens often include Staphylococcus aureus (including penicillinase-producing strains), Streptococcus pneumoniae, Streptococcus pyogenes, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[3][18] Bacterial resistance to this compound can emerge, most commonly through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective.[16]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key measure of an antibiotic's potency.

Table 3: Representative MIC Values for this compound

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

|---|---|---|---|

| Staphylococcus aureus | 64 | 512 | [19] |

| Escherichia coli | Not Specified | Not Specified | [20] |

| Klebsiella pneumoniae | Not Specified | Not Specified | [21] |

| Proteus mirabilis | Not Specified | Not Specified | [21] |

| Streptococcus pneumoniae | Not Specified | Not Specified |[21] |

Note: MIC values can vary significantly depending on the specific bacterial strain and the testing methodology employed.[1]

Experimental Protocols

Detailed and standardized methodologies are critical for obtaining reliable and reproducible PK/PD data.

Protocol for Pharmacokinetic Analysis via HPLC

This protocol describes a typical High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in human plasma.[1][12]

-

Sample Preparation :

-

To 200 µL of human plasma, add a known concentration of an internal standard (e.g., Cefaclor).

-

Precipitate plasma proteins by adding 400 µL of acetonitrile.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube and evaporate it to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.[1]

-

-

HPLC Conditions :

-

Mobile Phase : A typical isocratic mobile phase consists of acetonitrile, methanol, and a buffer like 20 mM potassium phosphate (e.g., in a 15/5/80 v/v/v ratio), with the pH adjusted to 3.48.[12]

-

Column : A C18 or similar reverse-phase column (e.g., Cosmosil Cholester, 250 x 4.6 mm, 3 µm).[12]

-

Detection : UV detection at a wavelength of 260 nm.[12]

-

Flow Rate : Typically around 1.0 mL/min.

-

-

Data Analysis :

-

This compound concentration is determined by comparing the peak area ratio of this compound to the internal standard against a standard curve.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are then calculated from the resulting concentration-time data.

-

Protocol for MIC Determination (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.[19][22]

-

Preparation :

-

Prepare a stock solution of this compound of a known concentration.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable growth medium (e.g., Mueller-Hinton Broth) to create a range of concentrations.

-

Prepare a standardized bacterial inoculum from a pure culture, adjusting its turbidity to match a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation :

-

Inoculate each well containing the diluted antibiotic with the standardized bacterial suspension.

-

Include a positive control well (broth and bacteria, no antibiotic) to confirm bacterial growth and a negative control well (broth only) to ensure medium sterility.

-

Incubate the plate at 35-37°C for 18 to 24 hours.[19]

-

-

Interpretation :

-

Following incubation, visually inspect the wells for turbidity. The presence of turbidity indicates bacterial growth.

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.[23]

-

Conclusion

This compound remains a clinically relevant first-generation cephalosporin, characterized by favorable pharmacokinetic properties including rapid oral absorption, wide tissue distribution, low protein binding, and efficient renal excretion of the unchanged drug. Its pharmacodynamic profile is defined by a potent bactericidal mechanism involving the inhibition of bacterial cell wall synthesis. A thorough understanding of these PK/PD characteristics, supported by robust experimental methodologies, is essential for optimizing its therapeutic use and for the continued development of effective anti-infective agents.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound administered intravenously and orally to young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 8. This compound: absorption, excretion, and tissue distribution in animals of a new cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: Absorption, Excretion, and Tissue Distribution in Animals of a New Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Human serum protein binding of cephalosporin antibiotics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical Pharmacokinetic and Bioequivalence Studies of Two Brands of this compound in Healthy Korean Using HPLC Method [scirp.org]

- 13. Pharmacokinetics of cephalosporin antibiotics: protein-binding considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Pharmacokinetics of this compound suspension infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of this compound? [synapse.patsnap.com]

- 17. What is this compound used for? [synapse.patsnap.com]

- 18. Comparison of the chemotherapeutic and pharmacodynamic activities of this compound, cephalothin, and cephaloridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academicjournals.org [academicjournals.org]

- 20. Antimicrobial activity of U-76,252 (CS-807), a new orally administered cephalosporin ester, including recommendations for MIC quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bactericidal activity of cefadroxil, cephalexin, and this compound in an in vitro pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. "In Vitro Minimum Inhibitory Concentration (MIC) of Antibiotics Against Clinically Isolated Bacteria" [dspace.ewubd.edu:8080]

- 23. Synthesis and antibacterial activity of this compound metal complexes: part I complexes with magnesium, calcium, chromium and manganese - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Antibiotic: A Technical Guide to the Discovery and Development of Cephradine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, historical development, and core scientific principles of Cephradine, a pivotal first-generation cephalosporin antibiotic. We delve into the seminal research that led to its synthesis, its mechanism of action at a molecular level, and the evolution of its production from chemical synthesis to more efficient enzymatic processes. This document consolidates quantitative data on its efficacy and pharmacokinetics, presents detailed experimental protocols for its synthesis and microbiological evaluation, and utilizes visualizations to elucidate complex pathways and workflows, serving as a comprehensive resource for the scientific community.

Introduction: The Rise of a First-Generation Cephalosporin

This compound emerged in an era of burgeoning antibiotic research, representing a significant advancement in the fight against bacterial infections. Developed by the Squibb Institute for Medical Research and first reported in 1972, it is a semi-synthetic, broad-spectrum antibiotic, classified as a first-generation cephalosporin.[1] This class of antibiotics is characterized by its potent activity against Gram-positive bacteria and moderate activity against some Gram-negative species.[2][3][4] this compound's introduction provided a valuable alternative to penicillins, particularly against penicillinase-producing strains of Staphylococcus aureus.[5]

This guide will trace the historical development of this compound, from the initial discovery of the cephalosporin nucleus to its chemical and, later, enzymatic synthesis. We will examine its molecular mechanism of action, detailing its interaction with bacterial cell wall synthesis machinery. Furthermore, this guide will present a compilation of its pharmacokinetic properties and in vitro efficacy, supported by detailed experimental methodologies to aid in contemporary research and development.

Historical Development

The journey to this compound began with the discovery of the cephalosporin nucleus, Cephalosporin C, from the fungus Cephalosporium acremonium by Giuseppe Brotzu in 1945.[3][6] This foundational discovery paved the way for the development of a new class of β-lactam antibiotics. The subsequent isolation of the 7-aminocephalosporanic acid (7-ACA) nucleus was a critical breakthrough, allowing for the semi-synthesis of a vast array of cephalosporin derivatives with modified side chains, leading to improved antibacterial activity and pharmacological properties.[3][6]

First-generation cephalosporins were the first to be marketed and were characterized by their strong activity against Gram-positive organisms.[3] The development of this compound in the early 1970s was a part of this wave of innovation, offering a new therapeutic option for a range of common bacterial infections.[1]

Synthesis of this compound: From Chemical to Enzymatic Routes

The industrial production of this compound has evolved from traditional chemical synthesis to more sustainable and efficient enzymatic methods. The core of its synthesis involves the acylation of the 7-aminodesacetoxycephalosporanic acid (7-ADCA) nucleus with a D-(-)-α-amino-1,4-cyclohexadienylacetyl side chain.[7]

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process that typically involves the use of protecting groups and organic solvents.[1][7] A common approach is the mixed anhydride method.[7]

Experimental Protocol: Chemical Synthesis of this compound [7]

-

Silylation of 7-ADCA: 7-ADCA is silylated with hexamethyldisilazane in the presence of a catalyst like saccharine to protect the carboxyl group.[8]

-

Mixed Anhydride Formation: The D-(-)-α-amino-1,4-cyclohexadienylacetyl side chain is activated by forming a mixed anhydride.

-

Condensation: The activated side chain is then condensed with the silylated 7-ADCA.

-

Hydrolysis: The protecting groups are removed by hydrolysis to yield this compound.[8]

The overall yield for this process has been reported to be around 88%.[8]

Enzymatic Synthesis

The enzymatic synthesis of this compound represents a significant advancement, offering a more environmentally friendly and efficient alternative to chemical methods. This process utilizes an immobilized enzyme, typically penicillin G acylase, to catalyze the acylation of 7-ADCA.[9][10][11][12][13]

Experimental Protocol: Enzymatic Synthesis of this compound [9]

-

Reaction Setup: A solution of 7-ADCA is prepared in a buffered aqueous medium.

-

Acyl Donor: An activated form of the side chain, such as D-phenyglycine methylester hydrochloride, is used as the acyl donor.

-

Enzymatic Reaction: Immobilized penicillin G acylase from Bacillus megaterium is added to the reaction mixture.

-

Incubation: The reaction is carried out at a controlled temperature (e.g., 25°C) and pH (e.g., 7.5) with agitation.

-

Product Isolation: Upon completion, the this compound product is isolated and purified.

This enzymatic process can achieve a conversion rate of 7-ADCA of up to 81%.[9]

Workflow for the Synthesis of this compound

Caption: A diagram illustrating the workflows for both the chemical and enzymatic synthesis of this compound.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[14] Peptidoglycan provides structural integrity to the bacterial cell wall.

The mechanism of action can be summarized in the following steps:

-

Binding to PBPs: this compound binds to the active site of PBPs.

-

Inhibition of Transpeptidation: This binding inhibits the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.

-

Cell Wall Weakening: The inhibition of peptidoglycan synthesis leads to a weakened cell wall.

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

Signaling Pathway of this compound's Mechanism of Action

Caption: A diagram illustrating the signaling pathway of this compound's inhibitory action on bacterial cell wall synthesis.

Quantitative Data: Efficacy and Pharmacokinetics

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The in vitro activity of this compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Test [15][16][17][18][19]

-

Preparation of Antibiotic Dilutions: A series of two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is prepared from a fresh culture.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 35°C for 16-20 hours.

-

MIC Determination: The MIC is read as the lowest concentration of this compound that shows no visible turbidity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

| Bacterium | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 64 - >1024 | - | 64 - 512 |

| Streptococcus pyogenes | - | - | - |

| Escherichia coli | - | - | - |

| Klebsiella pneumoniae | - | - | - |

| Proteus mirabilis | - | - | - |

Note: Comprehensive MIC data for a wide range of bacteria is not consistently available in the provided search results. The data for S. aureus is from a study on various brands of this compound and may show higher resistance patterns.[20][21] First-generation cephalosporins are generally active against Gram-positive cocci (like Staphylococcus and Streptococcus) and some Gram-negative bacteria such as E. coli, K. pneumoniae, and P. mirabilis.[4][22]

Pharmacokinetics

The pharmacokinetic profile of this compound has been well-characterized in healthy volunteers.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers (Oral Administration)

| Parameter | 250 mg Dose | 500 mg Dose | 1 g Dose |

| Cₘₐₓ (µg/mL) | 11.49 ± 1.73 | 15-18 | 23-24 |

| Tₘₐₓ (hr) | 0.76 ± 0.12 | ~1 | ~1 |

| AUC (µg·hr/mL) | 16.4 ± 1.71 | - | - |

| t₁/₂ (hr) | 0.441 ± 0.193 | 0.7-2 | 0.7-2 |

| Total Body Clearance (L/hr) | 15.4 ± 1.89 | - | - |

| Volume of Distribution (L) | 9.65 ± 3.78 | - | - |

| Oral Bioavailability (%) | ~94 | ~94 | ~94 |

Data compiled from multiple studies.[23][24][25][26]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers (Intravenous Administration)

| Parameter | 1 g Dose (Young) | 1 g Dose (Elderly) |

| Elimination Half-life (hr) | 1.12 ± 0.13 | 1.71 ± 0.20 |

| Total Systemic Clearance (mL/min/kg) | 4.81 ± 0.59 | 2.64 ± 0.34 |

| Renal Clearance | - | Significantly lower |

| Volume of Distribution | No significant difference | No significant difference |

Data from a comparative study in young and elderly subjects.[23]

Clinical Development and Applications

Clinical trials have demonstrated the efficacy of this compound in treating a variety of infections. It is indicated for respiratory tract infections, urinary tract infections, and skin and soft tissue infections caused by susceptible organisms.[27] Studies have shown high rates of pathogen eradication and clinical success in these indications.

Conclusion

This compound holds a significant place in the history of antibiotic development. Its discovery and subsequent improvements in synthesis have provided a valuable therapeutic agent for combating bacterial infections for decades. This technical guide has provided a comprehensive overview of its historical context, synthesis, mechanism of action, and key quantitative data. The detailed experimental protocols and visual diagrams are intended to serve as a valuable resource for researchers and professionals in the ongoing efforts of drug discovery and development, building upon the foundational knowledge established by this important first-generation cephalosporin.

References

- 1. CN101643477A - Synthesis method of cefradine - Google Patents [patents.google.com]

- 2. drugs.com [drugs.com]

- 3. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 4. ijesir.org [ijesir.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cephalosporins 1945-1986 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. [Enzymatic synthesis of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP2513327B1 - Production process for this compound - Google Patents [patents.google.com]

- 11. US20060189802A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 12. [Discovery and protein engineering of penicillin G acylase for biosynthesis of cefradine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. data.epo.org [data.epo.org]

- 14. globalrph.com [globalrph.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. protocols.io [protocols.io]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. researchgate.net [researchgate.net]

- 21. academicjournals.org [academicjournals.org]

- 22. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 23. Pharmacokinetics of this compound administered intravenously and orally to young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. antiinfectivemeds.com [antiinfectivemeds.com]

- 25. researchgate.net [researchgate.net]

- 26. Pharmacokinetic study of this compound in Pakistani healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cefradine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Binding Affinity of Cephradine to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephradine is a first-generation cephalosporin antibiotic that exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1] Like all β-lactam antibiotics, its primary molecular targets are the penicillin-binding proteins (PBPs), a group of enzymes essential for the final steps of peptidoglycan synthesis.[2] The interaction between this compound and these proteins leads to the disruption of cell wall integrity and, ultimately, cell lysis.[1] This technical guide provides a comprehensive overview of the binding affinity of this compound to PBPs, including its mechanism of action, a comparative analysis of PBP binding affinities of related compounds, and detailed experimental protocols for determining these interactions.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal action of this compound is initiated by its binding to essential PBPs located in the bacterial cytoplasmic membrane. The core of this mechanism can be broken down into the following key stages:

-

Molecular Mimicry : The this compound molecule, featuring a characteristic β-lactam ring, structurally mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan precursors.[1]

-

Acylation of the PBP Active Site : This structural similarity allows this compound to access the active site of a PBP. A serine residue within the active site initiates a nucleophilic attack on the carbonyl carbon of the strained β-lactam ring.[3]

-

Covalent Bond Formation : This attack leads to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[3]

-

Enzyme Inactivation : The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its transpeptidase function, which is the cross-linking of peptidoglycan strands.

-

Cell Lysis : The inhibition of peptidoglycan synthesis, coupled with the ongoing activity of bacterial autolytic enzymes, weakens the cell wall. The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.[1]

Mechanism of this compound action on bacterial cell wall synthesis.

Quantitative Analysis of PBP Binding Affinity

The efficacy of a cephalosporin is closely linked to its binding affinity for specific PBPs. This affinity is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the PBP's activity. A lower IC50 value indicates a higher binding affinity.[4]

This compound PBP Binding Affinity Data

Specific quantitative IC50 values for the binding of this compound to individual PBPs are not widely available in publicly accessible literature. However, some qualitative statements and contextual information can be found:

-

In a study of a this compound-resistant strain of Staphylococcus aureus, it was observed that oral cephalosporins, including this compound, exhibited poor binding to PBP2.[3][5]

-

This compound has been utilized in studies focusing on PBP3, suggesting a notable interaction with this particular penicillin-binding protein.[2]

Comparative PBP Binding Affinity of First-Generation Cephalosporins

To provide a framework for understanding the potential binding profile of this compound, the following tables summarize the PBP binding affinities of other first-generation cephalosporins, Cefazolin and Cephalothin, against key bacterial pathogens.

Table 1: IC50 (µg/mL) of Cefazolin for PBPs from Staphylococcus aureus

| PBP Target | Cefazolin IC50 (µg/mL) |

| PBP1 | 0.8 |

| PBP2 | 0.8 |

| PBP3 | 0.8 |

| PBP2a (MRSA) | >100 |

Data extracted from a study on various S. aureus strains, including methicillin-resistant S. aureus (MRSA).[3]

Table 2: Comparative PBP Binding Affinities of Cephalosporins in Streptococcus pneumoniae

| Cephalosporin | PBP1a (IC50 µg/mL) | PBP1b (IC50 µg/mL) | PBP2x (IC50 µg/mL) | PBP3 (IC50 µg/mL) |

| Cephalothin | Inhibited | Inhibited | - | Lower IC50 than PBP1a/1b |

Note: Specific IC50 values were not provided in the text, but relative affinities were described.[6]

Experimental Protocols for Determining PBP Binding Affinity

The most common method for determining the PBP binding affinity of a β-lactam antibiotic is a competitive binding assay. This assay measures the ability of an unlabeled antibiotic (e.g., this compound) to compete with a labeled penicillin derivative (e.g., fluorescently-labeled Bocillin FL or radiolabeled penicillin G) for binding to PBPs in bacterial membrane preparations.

Detailed Methodology: Competitive PBP Binding Assay

1. Preparation of Bacterial Membranes

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase of growth.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or a French press.

-

Membrane Isolation: Separate the membrane fraction, which contains the PBPs, from the cytoplasmic components by ultracentrifugation.

-

Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

2. Competitive Binding Assay

-

Incubation with Inhibitor: In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of the unlabeled test antibiotic (this compound). Include a control tube with no antibiotic. Allow the mixture to incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.

-

Labeling with Probe: Add a fixed, saturating concentration of a labeled β-lactam probe (e.g., Bocillin-FL) to each tube. Incubate for a shorter period (e.g., 10 minutes at 30°C) to allow the probe to bind to any PBPs not occupied by the test antibiotic.

-

Termination of Reaction: Stop the binding reaction by adding a surplus of unlabeled penicillin G or by the addition of a denaturing solution like sodium dodecyl sulfate (SDS) loading buffer and heating the samples.

3. Detection and Quantification

-

Electrophoresis: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization: Visualize the labeled PBPs using a method appropriate for the probe used (e.g., fluorescence scanning for fluorescent probes or fluorography for radiolabeled probes).

-

Quantification and Data Analysis: Quantify the intensity of the bands corresponding to each PBP using densitometry software. Plot the percentage of labeled probe binding against the logarithm of the this compound concentration. The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the signal of the labeled probe.

Experimental workflow for competitive PBP binding assay.

Conclusion

This compound's mechanism of action is well-established as the inhibition of bacterial cell wall synthesis through the inactivation of penicillin-binding proteins. While specific quantitative binding affinity data for this compound is limited in the current literature, comparative data from other first-generation cephalosporins provide a valuable context for its likely interaction profile. The detailed experimental protocols outlined in this guide offer a robust framework for researchers to determine the specific PBP binding affinities of this compound and other novel β-lactam antibiotics, which is a critical step in understanding their antibacterial spectrum and in the ongoing effort to combat antibiotic resistance.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. goldbio.com [goldbio.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of Cephradine Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction